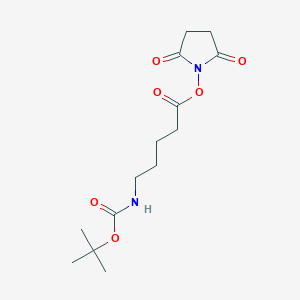
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Coupling with Benzamide: The final step involves coupling the difluoropyrrolidine derivative with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The difluoropyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may yield amines.
Scientific Research Applications
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Comparison with Similar Compounds
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide can be compared with other similar compounds, such as:
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethylbenzamide: This compound has an additional methyl group on the nitrogen atom, which may affect its chemical properties and biological activity.
3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide: This compound has an ethyl group instead of a methyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F2N3O |
|---|---|
Molecular Weight |
255.26 g/mol |
IUPAC Name |
3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide |
InChI |
InChI=1S/C12H15F2N3O/c1-16-11(18)8-2-3-10(9(15)6-8)17-5-4-12(13,14)7-17/h2-3,6H,4-5,7,15H2,1H3,(H,16,18) |
InChI Key |
UGMGXMOXXYIEGL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N2CCC(C2)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)






![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)

